molecular formula C18H16ClFN2O2 B5977850 3-benzyl-4-(4-chloro-2-fluorobenzoyl)-2-piperazinone

3-benzyl-4-(4-chloro-2-fluorobenzoyl)-2-piperazinone

Cat. No. B5977850
M. Wt: 346.8 g/mol
InChI Key: YJLPNGOFJIDISZ-UHFFFAOYSA-N
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Description

3-benzyl-4-(4-chloro-2-fluorobenzoyl)-2-piperazinone is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the piperazinone family and is known for its unique structure and properties.

Mechanism of Action

The mechanism of action of 3-benzyl-4-(4-chloro-2-fluorobenzoyl)-2-piperazinone is not fully understood. However, it is believed to exert its pharmacological effects through its interaction with the dopamine and serotonin receptors in the brain. This compound has been shown to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in regulating mood and behavior. Additionally, this compound has been shown to decrease the levels of corticosterone, which is a hormone that is released in response to stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-benzyl-4-(4-chloro-2-fluorobenzoyl)-2-piperazinone in lab experiments is its potential as a treatment for substance abuse disorders. Additionally, this compound has been found to exhibit antipsychotic, antidepressant, and anxiolytic properties, which make it a promising candidate for the treatment of mental health disorders. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for the research and development of 3-benzyl-4-(4-chloro-2-fluorobenzoyl)-2-piperazinone. One potential direction is the investigation of its potential as a treatment for substance abuse disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of mental health disorders. Another potential direction for future research is the development of more efficient synthesis methods for this compound to make it more accessible for lab experiments.
In conclusion, this compound is a unique chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. Its complex synthesis method, potential as a treatment for substance abuse disorders, and its antipsychotic, antidepressant, and anxiolytic properties make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of 3-benzyl-4-(4-chloro-2-fluorobenzoyl)-2-piperazinone is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-chloro-2-fluorobenzoyl chloride with benzylpiperazine in the presence of a base. This reaction produces this compound in moderate to high yields.

Scientific Research Applications

3-benzyl-4-(4-chloro-2-fluorobenzoyl)-2-piperazinone has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit antipsychotic, antidepressant, and anxiolytic properties in animal models. Additionally, it has been shown to have potential as a treatment for substance abuse disorders.

properties

IUPAC Name

3-benzyl-4-(4-chloro-2-fluorobenzoyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2/c19-13-6-7-14(15(20)11-13)18(24)22-9-8-21-17(23)16(22)10-12-4-2-1-3-5-12/h1-7,11,16H,8-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLPNGOFJIDISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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